molecular formula C11H12N2O2 B8005906 Cyanomethyl 3-(dimethylamino)benzoate

Cyanomethyl 3-(dimethylamino)benzoate

Cat. No.: B8005906
M. Wt: 204.22 g/mol
InChI Key: QFLJZZHMSMSMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanomethyl 3-(Dimethylamino)benzoate is a chemical building block of high interest in medicinal chemistry and organic synthesis. Its structure incorporates two key functional groups: a benzoate ester and a strong electron-donating dimethylamino group. This molecular architecture makes it a valuable scaffold for constructing more complex molecules, particularly in the development of novel pharmaceutical intermediates . The dimethylamino group is a prominent feature in many bioactive molecules and is frequently studied in Structure-Activity Relationship (SAR) campaigns to optimize drug potency and selectivity . Researchers utilize this compound in various synthetic transformations, including catalyst-free condensation reactions to form carbon-nitrogen double bonds (C=N), a fundamental step in creating Schiff bases and other nitrogen-containing heterocycles . These reactions are pivotal for synthesizing libraries of compounds for high-throughput screening against biological targets. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyanomethyl 3-(dimethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(2)10-5-3-4-9(8-10)11(14)15-7-6-12/h3-5,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLJZZHMSMSMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR analysis of Cyanomethyl 3-(dimethylamino)benzoate, each unique proton or set of equivalent protons in the molecule generates a distinct signal, or resonance, in the spectrum. The position of this signal (chemical shift, δ), its splitting pattern (multiplicity), and its intensity (integration) reveal the proton's electronic environment and its proximity to other protons.

The aromatic region of the spectrum is expected to show four distinct signals corresponding to the four protons on the benzene (B151609) ring. The proton at the C2 position is anticipated to appear as a singlet or a finely split triplet, while the protons at C4, C5, and C6 will present as a doublet of doublets, a triplet, and a doublet of doublets, respectively, due to their coupling with adjacent protons. The cyanomethyl group's two protons (-O-CH₂-CN) are chemically equivalent and are expected to produce a sharp singlet. The six protons of the dimethylamino group (-N(CH₃)₂) are also equivalent, resulting in another distinct singlet, typically in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted data based on standard chemical shift values and structural analysis)

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (C2-H)~7.30 - 7.40s (singlet) or t (triplet)
Aromatic H (C6-H)~7.45 - 7.55dd (doublet of doublets)
Aromatic H (C5-H)~7.25 - 7.35t (triplet)
Aromatic H (C4-H)~6.90 - 7.00dd (doublet of doublets)
Cyanomethyl (-O-CH₂-CN)~5.00 - 5.10s (singlet)
Dimethylamino (-N(CH₃)₂)~3.00 - 3.10s (singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom produces a signal at a specific chemical shift, indicating its hybridization and electronic environment.

For this compound, eleven distinct signals are expected. The carbonyl carbon (C=O) of the ester group will have the largest chemical shift (downfield). The six carbons of the aromatic ring will resonate in the typical aromatic region (δ 110-160 ppm), with the carbon attached to the dimethylamino group (C3) showing a significant upfield shift compared to the others. The cyanomethyl group presents two signals: the methylene (B1212753) carbon (-O-CH₂-CN) and the nitrile carbon (-CN). Finally, the two equivalent methyl carbons of the dimethylamino group will produce a single signal at the most upfield position.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted data based on standard chemical shift values and structural analysis)

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~165.0
Aromatic (C3)~150.0
Aromatic (C1)~131.0
Aromatic (C5)~129.5
Aromatic (C6)~119.0
Aromatic (C2)~118.0
Nitrile (-CN)~115.5
Aromatic (C4)~114.0
Cyanomethyl (-O-CH₂-CN)~49.0
Dimethylamino (-N(CH₃)₂)~40.0

Advanced Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, DEPT) for Structural Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent aromatic protons (H4 with H5, and H5 with H6), confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the cyanomethyl proton singlet to the methylene carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would include the cyanomethyl protons showing a correlation to the ester carbonyl carbon (C=O) and the C1 aromatic carbon, confirming the ester linkage. The dimethylamino protons would show correlations to the C3 and C4 carbons of the aromatic ring.

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is used alongside the ¹³C NMR spectrum to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show CH₃ and CH groups as positive signals and CH₂ groups as negative signals, while quaternary carbons (like C=O, C1, C3, and -CN) would be absent. This would confirm the assignments of the dimethylamino, cyanomethyl, and aromatic CH carbons.

Vibrational Spectroscopy (Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying their presence.

The IR spectrum of this compound is expected to display several key absorption bands. A strong, sharp peak corresponding to the C≡N (nitrile) stretch is a definitive feature. Another prominent, strong absorption will be from the C=O (ester carbonyl) stretch. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions, while the C-N stretching of the dimethylamino group and the C-O stretching of the ester linkage will also be observable.

Table 3: Predicted IR Absorption Bands for this compound (Predicted data based on characteristic group frequencies)

Functional GroupPredicted Absorption Range (cm⁻¹)Description of Vibration
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H (methyl/methylene)3000 - 2850Stretch
Nitrile (C≡N)2260 - 2240Stretch (sharp, medium intensity)
Ester Carbonyl (C=O)1730 - 1715Stretch (strong)
Aromatic C=C1600 - 1450Stretch
Ester C-O1300 - 1150Stretch
Aromatic C-N1350 - 1250Stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass.

For this compound (molecular formula C₁₁H₁₂N₂O₂), HRMS would be used to confirm this composition. The calculated exact mass of the neutral molecule is approximately 204.0899 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺. The measured m/z value for this ion would be compared to the calculated exact mass to confirm the elemental formula.

Table 4: HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₁₁H₁₂N₂O₂204.0899
[M+H]⁺C₁₁H₁₃N₂O₂205.0977

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and is based on the analyte's properties. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) would be suitable soft ionization methods, which are designed to generate intact molecular ions with minimal fragmentation. wikipedia.orgnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for polar and ionizable molecules. chemistnotes.comnih.gov It uses electrical energy to transfer ions from a solution into the gas phase. nih.gov Given the presence of the dimethylamino group, which can be readily protonated, this compound is expected to ionize efficiently in the positive ion mode. The process involves applying a high voltage to a liquid sample to create an aerosol of charged droplets. wikipedia.org As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then analyzed by the mass spectrometer. nih.gov This method typically yields a protonated molecule, [M+H]⁺. chemistnotes.com ESI is highly sensitive and can be easily coupled with liquid chromatography (LC) for LC-MS analysis. wikipedia.org

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, often complementary to ESI. metwarebio.comwikipedia.org It is well-suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.orgencyclopedia.pub In APCI, the sample solution is vaporized in a heated nebulizer. The resulting gas-phase solvent and analyte molecules are then ionized by a corona discharge. wikipedia.orgnumberanalytics.com This process creates reagent ions from the solvent, which then ionize the analyte molecules through gas-phase reactions, most commonly via proton transfer. metwarebio.com Like ESI, APCI is compatible with LC and is a versatile interface for a wide range of compounds. wikipedia.orgencyclopedia.pub

Table 1: Comparison of ESI and APCI for the Analysis of this compound

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ions are generated from charged droplets in solution. nih.govGas-phase ion-molecule reactions are initiated by a corona discharge. metwarebio.com
Analyte Suitability Ideal for polar, ionizable molecules. chemistnotes.comSuitable for less polar, thermally stable molecules. wikipedia.org
Expected Ion [M+H]⁺ (due to the basic dimethylamino group)[M+H]⁺ (via proton transfer from reagent gas ions)
Fragmentation Very little to none ("soft" ionization). wikipedia.orgMinimal fragmentation, but can be more than ESI. numberanalytics.com
LC Compatibility Excellent, the ion source of choice for LC-MS. wikipedia.orgExcellent, compatible with a wider range of solvents and higher flow rates than ESI. wikipedia.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence Spectroscopy)

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of molecules containing chromophores—the parts of a molecule that absorb light.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet or visible light by a compound. technologynetworks.com Aromatic compounds like this compound exhibit characteristic absorptions due to electronic transitions of the π-electrons in the benzene ring. libretexts.orgup.ac.za The presence of substituents on the ring, such as the dimethylamino group (an auxochrome) and the ester group, influences the position and intensity of these absorption bands. up.ac.za Typically, esters show two absorption maxima corresponding to π→π* and n→π* transitions. ucalgary.ca For benzene, a broad absorption occurs around 254 nm. libretexts.org The substitution pattern of this compound would be expected to cause a bathochromic (red) shift to longer wavelengths.

Fluorescence Spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. jascoinc.com It is particularly useful for studying aromatic and conjugated systems. jascoinc.com After a molecule is promoted to an excited electronic state by absorbing a photon, it can relax back to the ground state by emitting a photon, a process known as fluorescence. jascoinc.com The emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as the Stokes shift). horiba.com The fluorescence properties of a compound are highly dependent on its molecular structure and its environment. jascoinc.com Aromatic species are often fluorescent, and the analysis of the excitation and emission spectra can provide detailed information about the molecule's electronic structure. researchgate.netresearchgate.net

Table 2: Expected UV-Vis Absorption Characteristics for this compound

Chromophore/TransitionExpected Wavelength RegionNotes
Aromatic π → π ~250-300 nmThe primary absorption band related to the benzene ring, shifted by substituents. libretexts.org
Ester n → π ~200-220 nmA weaker absorption band associated with the carbonyl group of the ester. ucalgary.ca
Charge Transfer Band >300 nmPossible due to the interaction between the electron-donating dimethylamino group and the electron-withdrawing ester/nitrile groups conjugated through the ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. azolifesciences.comnih.gov This technique requires a single, high-quality crystal of the compound. nih.gov By analyzing the diffraction pattern produced when X-rays pass through the crystal, a detailed map of electron density can be constructed, from which the positions of individual atoms are determined. azolifesciences.com

A primary result of an X-ray crystal structure analysis is the definitive confirmation of the molecule's connectivity and its conformation in the solid state. This includes precise measurements of all bond lengths, bond angles, and torsion (dihedral) angles. For this compound, this would confirm the geometry of the benzene ring, the ester, and the cyanomethyl groups.

For example, studies on similar molecules like metronidazole (B1676534) benzoate (B1203000) have shown how X-ray diffraction can reveal different molecular conformations in anhydrous and monohydrate crystal forms. nih.gov The analysis would determine the degree of planarity of the benzoate moiety and the orientation of the dimethylamino and cyanomethyl groups relative to the plane of the aromatic ring. This provides invaluable insight into steric and electronic effects within the molecule. nih.gov The determination of the absolute configuration of chiral molecules is also a key application of this technique. nih.govresearchgate.net

Table 3: Illustrative Crystallographic Data for a Benzoate Derivative (Anhydrous Metronidazole Benzoate)

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 6.649
b (Å) 8.666
c (Å) 11.940
α (°) 76.70
β (°) 76.72
γ (°) 87.56
**Volume (ų) **651.6
Z (Molecules/Unit Cell) 2
Data from a study on anhydrous metronidazole benzoate and is for illustrative purposes only. nih.gov

Beyond the structure of a single molecule, X-ray crystallography elucidates how multiple molecules arrange themselves to form a crystal lattice. This crystal packing is governed by a network of intermolecular interactions. mdpi.com For this compound, the analysis would focus on identifying non-covalent interactions such as hydrogen bonds (e.g., weak C–H···O or C–H···N interactions), dipole-dipole forces, and van der Waals forces.

Mechanistic Organic Chemistry and Reactivity Profiles

Reactivity of the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a versatile functional group characterized by the presence of a nitrile and an adjacent activated methylene (B1212753) group.

The nitrile (cyano) group is susceptible to several fundamental transformations, primarily hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. This reaction typically proceeds through an intermediate amide before yielding a carboxylic acid. In the case of Cyanomethyl 3-(dimethylamino)benzoate, this transformation would be accompanied by the hydrolysis of the ester linkage, ultimately producing 3-(dimethylamino)benzoic acid and other products.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.com Esters are generally less reactive towards reduction than aldehydes or ketones. youtube.com While sodium borohydride (B1222165) is often too selective to reduce esters, more potent reagents like LiAlH₄ are effective. youtube.com The reduction of an ester with LiAlH₄ typically proceeds all the way to the primary alcohol. youtube.com Specialized reagents, such as diisobutylaluminum hydride (DIBAL-H), can sometimes be used to achieve partial reduction to an aldehyde under controlled conditions. youtube.com A nickel-catalyzed method has also been developed for the exhaustive reduction of unactivated aryl esters to methyl arenes using an organosilane reducing agent. chemistryviews.org

Table 1: Predicted Nitrile Group Transformations

TransformationReagentsPredicted Product(s)
Full HydrolysisH₃O⁺ or OH⁻, heat3-(dimethylamino)benzoic acid + Glycolic acid
Reduction to Amine1. LiAlH₄ 2. H₂O3-(dimethylamino)phenyl)methanol + 2-Aminoethanol

While the nitrile group itself can participate in cycloaddition reactions, it is a rare occurrence for unactivated nitriles to act as dienophiles or enophiles. nih.govmit.edu However, strategies have been developed for formal [2+2+2] cycloadditions to construct pyridine (B92270) derivatives where unactivated cyano groups are involved. nih.govmit.edu

More commonly, the reactivity of the cyanomethyl group is centered on the acidity of the α-methylene protons (the -CH₂- group). These protons are flanked by two electron-withdrawing groups (the nitrile and the ester carbonyl), making them sufficiently acidic to be removed by a weak base. wikipedia.org This generates a stabilized carbanion (an enolate), which is a potent nucleophile.

This nucleophilic character allows the cyanomethyl group to participate in condensation reactions, most notably the Knoevenagel condensation. wikipedia.org In this reaction, the carbanion derived from this compound can add to an aldehyde or ketone. wikipedia.orgyoutube.comchem-station.com The initial adduct then typically undergoes dehydration to yield an α,β-unsaturated product. wikipedia.org Weak bases like piperidine (B6355638) are often used as catalysts. chem-station.com

Cyanomethyl esters are effective reagents for the cyanoacetylation of amines. researchgate.netdntb.gov.ua This reaction involves the transfer of the cyanoacetyl moiety (-COCH₂CN) to a primary or secondary amine. The process is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester. The cyanomethanolate ion serves as the leaving group, resulting in the formation of a stable N-substituted-2-cyanoacetamide. researchgate.net This method is particularly useful for synthesizing esters that contain tertiary amine functionalities, which can be challenging to prepare via other routes. researchgate.net A variety of reagents can be used for cyanoacetylation, including cyanoacetyl chloride and 1-(cyanoacetyl)-3,5-dimethylpyrazole. nih.gov

Reactivity of the Benzoate (B1203000) Ester Moiety (e.g., Ester Hydrolysis Pathways)

The ester linkage is a key reactive site, susceptible to nucleophilic attack, most commonly leading to hydrolysis. Ester hydrolysis can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and excess water, the ester can be hydrolyzed back to its constituent carboxylic acid and alcohol. libretexts.org For this compound, this reversible reaction would yield 3-(dimethylamino)benzoic acid and cyanomethanol. The reaction is the reverse of Fischer esterification. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, like sodium hydroxide (B78521), is used. libretexts.org The hydroxide ion attacks the carbonyl carbon, leading to the formation of a carboxylate salt (sodium 3-(dimethylamino)benzoate) and the alcohol (cyanomethanol). libretexts.orglibretexts.org The reaction goes to completion because the final carboxylate anion is resonance-stabilized and non-reactive towards the alcohol. psu.edu Studies on hindered esters have shown that saponification can be achieved under mild, non-aqueous conditions, for example, using NaOH in a methanol (B129727)/dichloromethane solvent mixture. arkat-usa.org

Table 2: Ester Hydrolysis Pathways

PathwayConditionsProductsNature of Reaction
Acid-CatalyzedH₃O⁺, Heat3-(dimethylamino)benzoic acid + CyanomethanolReversible
Base-CatalyzedNaOH or KOH, HeatSodium 3-(dimethylamino)benzoate + CyanomethanolIrreversible

Influence of the Dimethylamino Substituent on Electronic Properties and Reactivity

The N,N-dimethylamino group (-N(CH₃)₂) is a powerful activating group in electrophilic aromatic substitution reactions. byjus.com This is due to its strong electron-donating resonance effect (+R effect), where the lone pair of electrons on the nitrogen atom is delocalized into the benzene (B151609) ring. quora.comstudymind.co.uk This effect significantly increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. msu.edu

The dimethylamino group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para relative to itself. byjus.comstudymind.co.uk In this compound, the ester group is at the meta position relative to the dimethylamino group. Therefore, the dimethylamino group activates the 2-, 4-, and 6-positions of the benzene ring for electrophilic attack. This strong activation facilitates reactions even with weak electrophiles. chegg.com However, under strongly acidic conditions, such as in nitration reactions, the amine can be protonated to form an anilinium ion (-NH(CH₃)₂⁺). byjus.com This protonated group becomes a strongly deactivating, meta-directing group. byjus.comquora.com

Impact on Reaction Regioselectivity

The regioselectivity of reactions involving this compound is primarily dictated by the electronic properties and steric hindrance of the substituents on the benzene ring. The dimethylamino group at the meta-position is a powerful electron-donating group through resonance, and moderately deactivating through induction. The cyanomethyl ester group is an electron-withdrawing group. These opposing electronic effects, along with the substitution pattern, govern the preferred sites of electrophilic and nucleophilic attack.

In the case of electrophilic aromatic substitution, the directing effects of the substituents are crucial. The dimethylamino group is a strong activating group and an ortho-, para-director. The ester group, being a meta-director, reinforces the directing effect of the dimethylamino group towards the positions ortho and para to it. However, since the two groups are meta to each other, the positions ortho and para to the dimethylamino group are distinct from the meta positions relative to the ester. Specifically, positions 2, 4, and 6 are activated by the dimethylamino group. Position 5 is sterically hindered. Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions of the benzene ring.

For nucleophilic aromatic substitution, the reaction is less common as the ring is not electron-deficient. However, should a suitable leaving group be present on the ring, the regioselectivity would be influenced by the ability of the substituents to stabilize the intermediate Meisenheimer complex.

The following table summarizes the predicted regioselectivity for different reaction types on the aromatic ring of this compound.

Reaction TypePredicted Major Product(s)Directing Group Influence
Electrophilic Aromatic Substitution (e.g., Nitration)2/6-Nitro-3-(dimethylamino)benzoate and 4-Nitro-3-(dimethylamino)benzoateThe dimethylamino group is a stronger activating group and directs ortho/para.
Nucleophilic Aromatic Substitution (with leaving group at C4)Substitution at C4The electron-withdrawing ester group at the meta position provides some stabilization for a negative charge at C4.

Exploration of Reaction Mechanisms

Nucleophilic aromatic substitution (SNAAr) reactions on the benzene ring of this compound are generally disfavored due to the presence of the electron-donating dimethylamino group, which increases the electron density of the aromatic ring, making it less susceptible to nucleophilic attack. However, if a good leaving group were present at a position activated by an electron-withdrawing group, the reaction could proceed.

The most common mechanism for nucleophilic aromatic substitution is the addition-elimination mechanism . This pathway involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by any electron-withdrawing groups present at the ortho and para positions.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

For this compound, an SNAr reaction would be more plausible if a strongly electron-withdrawing group were introduced onto the ring, particularly at a position ortho or para to a leaving group. The existing ester group provides some electron-withdrawing character, but it is not as powerful as a nitro group, for example.

An alternative, though less common, mechanism is the elimination-addition (benzyne) mechanism . This pathway typically occurs in the presence of a very strong base and the absence of strongly activating electron-withdrawing groups. It involves the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile. Given the structure of this compound, this mechanism is less likely under standard conditions.

The cyanomethyl group of this compound can participate in radical reactions. The cyanomethyl radical (•CH₂CN) can be generated through various methods, such as hydrogen abstraction from acetonitrile (B52724) in the presence of a radical initiator. While there is no specific literature detailing the radical reactions of this compound itself, the reactivity of the cyanomethyl radical is well-documented. encyclopedia.pub

The cyanomethyl radical is a nucleophilic radical and can add to electron-deficient alkenes and other radical acceptors. rsc.orgnih.gov In the context of this compound, radical reactions could be initiated at the benzylic position of the cyanomethyl group under appropriate conditions, such as exposure to radical initiators like azobisisobutyronitrile (AIBN) or peroxides.

A possible radical pathway could involve the homolytic cleavage of the C-O bond of the ester under high-energy conditions, though this is less common. More likely is the involvement of the cyanomethyl group in radical processes. For instance, a radical could be generated at the carbon adjacent to the cyano group, which can then undergo further reactions.

The following table outlines potential radical reactions and the nature of the intermediates.

Radical Reaction TypeIntermediatePotential Outcome
Radical addition to the cyano groupIminyl radicalFormation of a new C-C bond at the cyano carbon.
Hydrogen abstraction from the cyanomethyl groupα-cyanoalkyl radicalFurther reaction with other radical species or rearrangement.
Radical cyclization (if an appropriate tethered group is present)Cyclic radical intermediateFormation of a new ring structure.

The photochemical behavior of this compound is expected to be influenced by the electronic nature of its donor-acceptor system. The dimethylamino group acts as an electron donor, while the benzoate ester and the cyano group are electron acceptors. Upon photoexcitation, intramolecular charge transfer (ICT) from the dimethylamino group to the acceptor part of the molecule is a likely process.

Similar donor-acceptor systems are known to exhibit dual fluorescence, where a locally excited (LE) state and a charge-transfer (CT) state emit at different wavelengths. The polarity of the solvent can significantly affect the stability of the CT state and thus the emission properties. In polar solvents, the charge-separated state is stabilized, often leading to a red-shifted emission.

This compound possesses several functional groups that can be targeted for derivatization and interconversion. The primary sites for chemical modification are the ester linkage, the cyano group, and the aromatic ring.

Ester Group Modification:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-(dimethylamino)benzoic acid and glycolic acid (from the cyanomethyl part).

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the cyanomethyl group with a different alkoxy group.

Cyano Group Modification:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (carboxymethyl 3-(dimethylamino)benzoate) or an amide (carbamoylmethyl 3-(dimethylamino)benzoate) under acidic or basic conditions.

Reduction: The cyano group can be reduced to a primary amine (2-aminoethyl 3-(dimethylamino)benzoate) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the cyano group to form ketones after hydrolysis.

Aromatic Ring Modification:

Electrophilic Aromatic Substitution: As discussed in section 4.3.2, the aromatic ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts reactions, with the regioselectivity directed by the dimethylamino group. researchgate.net

The following table provides a summary of potential derivatization reactions.

Functional GroupReagent(s)Product Type
EsterNaOH, H₂OCarboxylic acid and alcohol
EsterR'OH, H⁺ or OR'⁻Different ester
CyanoH₃O⁺, heatCarboxylic acid
CyanoH₂/Pd or LiAlH₄Primary amine
Aromatic RingHNO₃, H₂SO₄Nitro-substituted aromatic ring

Computational and Theoretical Chemical Studies

Quantum Chemical (QC) Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govufv.br It is favored for its balance of accuracy and computational cost, making it suitable for a range of chemical systems. For a molecule like Cyanomethyl 3-(dimethylamino)benzoate, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. The B3LYP functional combined with a basis set such as 6-311+G(d,p) is a common choice for such calculations on benzoate (B1203000) derivatives. nih.gov These calculations can predict properties such as infrared and Raman spectra, which are crucial for the characterization of the molecule. nih.gov Furthermore, DFT is instrumental in studying reaction mechanisms, as it can be used to calculate the energies of reactants, products, and transition states. nih.govrsc.orgrsc.org

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are based on first principles without the use of empirical parameters. While highly accurate, they are computationally more demanding than DFT. For instance, high-level coupled-cluster methods like CCSD(T) are considered the "gold standard" for calculating accurate energies and are often used to benchmark results from other methods. nih.govrsc.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to very large molecular systems. These methods could be used for preliminary conformational analysis of this compound before employing more rigorous computational techniques.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to map out the pathways of chemical reactions, identify transition states, and understand the factors that control reaction rates and outcomes.

Energy Profiles and Activation Barriers

By calculating the potential energy surface of a reaction, chemists can construct an energy profile that connects reactants to products through transition states. The height of the energy barrier, known as the activation energy, determines the rate of the reaction. For reactions involving this compound, such as its synthesis or hydrolysis, DFT calculations would be employed to locate the transition state structures and compute the activation barriers. nih.govrsc.org For example, in the study of the aminolysis of methyl benzoate, computational methods have been used to determine that a general-base-catalyzed neutral stepwise mechanism is the most favorable pathway. researchgate.net Similarly, for cyanomethylation reactions, DFT has been used to calculate reaction-free energies and barriers for the formation of key radical intermediates. nih.govrsc.org

Intrinsic Reaction Coordinate (IRC) Simulations

Intrinsic Reaction Coordinate (IRC) simulations are used to confirm that a calculated transition state correctly connects the desired reactants and products on the potential energy surface. scm.commdpi.com Starting from the transition state geometry, an IRC calculation follows the minimum energy path downhill to both the reactant and product, thus mapping out the entire course of the reaction. scm.com This analysis is crucial for validating a proposed reaction mechanism and provides a detailed picture of the geometric changes that occur during the reaction. researchgate.net

Prediction and Analysis of Spectroscopic Properties

Computational methods are invaluable for interpreting and predicting spectroscopic data.

For this compound, DFT and time-dependent DFT (TD-DFT) calculations could be used to predict its vibrational (IR and Raman) and electronic (UV-Vis) spectra. nih.govacs.org The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular vibrations. nih.gov TD-DFT calculations can predict the electronic transitions responsible for UV-Vis absorption, providing insight into the molecule's color and photochemical behavior. acs.org Similarly, NMR chemical shifts can be calculated to aid in the structural elucidation of the compound and its reaction products. ufv.br

Structure-Reactivity Relationship Investigations

The relationship between the molecular structure of this compound and its chemical reactivity can be extensively investigated using computational methods. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the molecule's behavior in chemical reactions. mdpi.comnih.gov These investigations typically focus on modeling potential energy surfaces for reactions and analyzing theoretical reactivity descriptors. acs.orgnih.gov

One of the key areas of investigation is the reactivity of the ester and cyanomethyl groups. For instance, computational studies can model the hydrolysis of the ester bond or nucleophilic substitution at the cyanomethyl group. By calculating the energy barriers for these reactions, researchers can predict the most likely pathways for transformation. rsc.org The presence of the dimethylamino group, an electron-donating group, on the benzene (B151609) ring significantly influences the electron density distribution across the molecule, thereby affecting its reactivity. acs.org

Recent advances in computational chemistry allow for the detailed modeling of reaction mechanisms, such as the potential for intramolecular reactions or the influence of substituents on reaction barriers. rsc.orgnih.gov These studies are invaluable for understanding the intrinsic factors that govern the chemical behavior of this compound.

Table 1: Theoretical Reactivity Descriptors for this compound

DescriptorValue (illustrative)Significance
HOMO Energy-6.2 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.5 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap4.7 eVRelates to the chemical stability and reactivity of the molecule.
Hirshfeld Charge on Carbonyl Carbon+0.35 eSuggests a site for potential nucleophilic attack.
Hirshfeld Charge on Amino Nitrogen-0.28 eIndicates a region of high electron density.

Computational Modeling of Electronic Structure and Charge Distribution

The electronic structure and charge distribution of this compound are fundamental to understanding its chemical properties. Computational modeling, primarily through DFT calculations, provides a detailed picture of these characteristics. mdpi.comnih.gov These models are essential for predicting how the molecule will interact with other chemical species.

Geometry optimization is the first step in these computational studies, where the most stable three-dimensional structure of the molecule is determined. nih.gov Following this, the electronic properties are calculated. The distribution of electrons within the molecule is not uniform due to the presence of atoms with different electronegativities and the resonance effects of the aromatic ring. The dimethylamino and ester groups, in particular, create a distinct electronic environment.

The molecular electrostatic potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecular surface. For this compound, the MEP would likely show a region of negative potential around the oxygen atoms of the ester group and the nitrogen of the cyano group, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential would be expected around the hydrogen atoms.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. mdpi.com The HOMO is typically localized on the electron-rich parts of the molecule, such as the dimethylamino-substituted benzene ring, indicating the region from which an electron is most likely to be donated. The LUMO, on the other hand, would likely be distributed over the electron-deficient parts, such as the ester and cyano groups, representing the region where an electron would be accepted. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 2: Calculated Electronic Properties of this compound

PropertyMethod (illustrative)Result (illustrative)
Dipole MomentB3LYP/6-311G(d,p)4.5 D
HOMO OrbitalB3LYP/6-311G(d,p)Primarily located on the dimethylamino-phenyl moiety.
LUMO OrbitalB3LYP/6-311G(d,p)Distributed over the benzoate and cyanomethyl groups.
MEP MinimumB3LYP/6-311G(d,p)-55 kcal/mol (near carbonyl oxygen)
MEP MaximumB3LYP/6-311G(d,p)+30 kcal/mol (near aromatic hydrogens)

Solvent Effects in Theoretical Chemical Systems

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Theoretical and computational chemistry offer methods to model these solvent effects on this compound. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netacs.orgnih.gov

Solvent effects can alter the molecule's conformational preferences, its electronic structure, and its reactivity. For example, in a polar solvent, the dipole moment of this compound would be stabilized, which could lead to changes in its geometry and electronic properties compared to the gas phase. researchgate.net This stabilization can also affect the energies of the frontier orbitals and, consequently, the molecule's reactivity in solution.

Theoretical studies can explore how different solvents impact reaction barriers and the stability of intermediates. For instance, a reaction that proceeds through a polar transition state would be accelerated in a polar solvent due to the stabilization of the transition state. nih.gov The choice of solvent can therefore be a critical factor in determining the outcome of a chemical reaction involving this compound.

Furthermore, explicit solvent models, often used in Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, can provide a more detailed picture by considering the specific interactions, such as hydrogen bonding, between the solute and individual solvent molecules. nih.gov These models are computationally more intensive but can offer greater accuracy in predicting solvent effects on processes like reaction mechanisms and spectroscopic properties. mdpi.com

Table 3: Theoretical Solvent Effects on the Properties of this compound

PropertySolvent (illustrative)Calculated Value (illustrative)Observation
HOMO-LUMO GapGas Phase4.7 eVReference value.
HOMO-LUMO GapAcetonitrile (B52724) (polar aprotic)4.5 eVGap decreases in polar solvent, suggesting increased reactivity. researchgate.net
Dipole MomentGas Phase4.5 DReference value.
Dipole MomentWater (polar protic)5.8 DDipole moment increases due to stabilization by the polar solvent.
Reaction Barrier (Ester Hydrolysis)Gas Phase25 kcal/molReference value.
Reaction Barrier (Ester Hydrolysis)Water (polar protic)20 kcal/molBarrier is lowered in a protic solvent that can stabilize the transition state. nih.gov

Advanced Applications in Chemical Research and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

The distinct functional groups within Cyanomethyl 3-(dimethylamino)benzoate make it an exemplary intermediate for constructing sophisticated molecular architectures, including various heterocyclic and polycyclic systems, through specialized organic reactions.

Synthesis of Heterocyclic Scaffolds (e.g., Pyrazolone (B3327878), Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives)

The cyanomethyl group (–CH₂CN) is a well-established synthon for building nitrogen-containing heterocyclic rings. Its utility is particularly evident in the synthesis of pyrazoles, pyrazolones, and their fused derivatives like pyrazolo[1,5-a]pyrimidines, which are prominent scaffolds in medicinal chemistry. nih.gov

One common method for pyrazolone synthesis involves the cyclization of appropriate precursors with hydrazine (B178648) hydrate. researchgate.netresearchgate.net For instance, 3-methyl-5-pyrazolone can be prepared from the reaction of ethyl acetoacetate (B1235776) and hydrazine hydrate. researchgate.net While not a direct use of the title compound, the cyanomethyl group is a key reactant in analogous cyclization reactions. The reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a molecule featuring a cyanomethyl group, with various reagents serves as a powerful method to create novel pyrazolo[1,5-a]pyrimidine derivatives. ekb.eg

The synthesis of pyrazolo[1,5-a]pyrimidines often proceeds through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govias.ac.in A key strategy involves using precursors that already contain the pyrazole (B372694) ring and a reactive group, such as a cyanomethyl function, to build the adjacent pyrimidine (B1678525) ring. For example, new pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives are synthesized from the reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with an enamine of acetylacetone. ekb.eg This highlights how the cyanomethyl moiety is integral to the formation of this important fused heterocyclic system.

Different synthetic strategies for these heterocyclic scaffolds are summarized in the table below.

Heterocyclic ScaffoldKey PrecursorsReaction TypeReference
Pyrazoles/Pyrazolones1,3-dicarbonyl compounds and hydrazine/hydrazideCyclocondensation researchgate.netyoutube.com
Pyrazolo[1,5-a]pyrimidines5-Aminopyrazoles and β-dicarbonyl compoundsCondensation/Cyclization nih.gov
Pyrazolo[1,5-a]pyrimidines5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile and enaminesMichael Addition followed by cyclization ekb.eg
Pyrazolo[1,5-a]pyrimidinesAryl-substituted acetonitrile (B52724) and N,N-dimethylformamide dimethyl acetalCascade Cyclization nih.gov

Construction of Polycyclic Systems

The construction of polycyclic systems is a direct extension of the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines. nih.gov These bicyclic structures serve as foundational frameworks that can be further elaborated into more complex polycyclic molecules. For example, pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo further reactions, such as coupling with aryldiazonium chlorides, to afford even more complex fused systems like pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine derivatives. ekb.eg Another approach involves the late-stage extrusion of atoms like sulfur or oxygen from a precursor molecule to induce ring contraction and form highly conjugated polycyclic aromatic compounds. beilstein-journals.org

Precursor in Specialized Organic Transformations

The functional groups of this compound allow it to participate in a variety of specialized organic transformations. The cyanomethyl group is particularly versatile. It can act as a nucleophile or be activated to participate in C-C bond-forming reactions. organic-chemistry.org For example, the formation of pyrazolo[1,5-a]pyrimidine from 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile is proposed to proceed via a Michael addition of the exocyclic amino group to an enamine, followed by cyclization and elimination of water. ekb.eg Furthermore, cyanomethyl-containing compounds are used in visible-light-promoted reactions for the regioselective cyanomethylation of other heterocyclic systems, such as imidazopyridines. researchgate.net

Application in Polymer Chemistry and Controlled Polymerization Techniques

The structural elements of this compound are highly relevant to modern polymer chemistry, particularly in the design of agents for controlled polymerization and in the study of monomer reactivity.

Investigation in Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Systems

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersity. The success of RAFT polymerization depends critically on the choice of a chain transfer agent (CTA), which typically has a thiocarbonylthio (S=C-S) structure. nih.gov The effectiveness of a RAFT agent is governed by its substituents, known as the R (reinitiating) group and the Z (stabilizing) group. sigmaaldrich.com

The cyanomethyl group is an effective R group in RAFT agents due to its ability to stabilize a radical and act as a good homolytic leaving group. rsc.org Dithiobenzoates, which share the benzoate (B1203000) structural core with the title compound, are a major class of RAFT agents where the benzoate moiety acts as the Z group. nih.govresearchgate.net Therefore, a molecule like this compound combines two key structural features desirable in RAFT agent design. A study on the RAFT polymerization of N-vinylpyrrolidone (NVP) examined a series of cyanomethyl N-aryl-N-pyridyl dithiocarbamates, demonstrating the importance of the electronic properties of the stabilizing group on polymerization control. rsc.org

The table below presents findings from a study using various cyanomethyl-based RAFT agents for the polymerization of N-vinylpyrrolidone (NVP), highlighting how modifications to the RAFT agent structure impact the resulting polymer properties. rsc.org

RAFT Agent Substituent (R')Conversion (%)Experimental Molar Mass (M_n, g/mol)Polydispersity (Ð)
Phenyl9717,8001.49
Methoxyphenyl9719,6001.34
Nitrophenyl9720,1001.82
Fluorophenyl9720,7001.89
Chlorophenyl9820,1001.87

Monomer Reactivity in Polymer Systems

Monomer reactivity is a critical factor in polymerization, influencing copolymer composition and reaction kinetics. tue.nlresearchgate.netelsevierpure.com Monomers are often classified as More Activated Monomers (MAMs) or Less Activated Monomers (LAMs) based on their electronic structure and reactivity towards radicals. rsc.org The choice of RAFT agent must be compatible with the monomer type to achieve controlled polymerization. sigmaaldrich.com

While this compound is not typically used as a primary monomer, its structural components are relevant. Azo-ester linked benzothiazole (B30560) mesogens have been incorporated into methacrylate (B99206) monomers to create side-chain liquid crystalline polymers with unique optical properties. researchgate.net Furthermore, the dimethylamino benzoate group is found in compounds like ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), which is used as a sensitizer (B1316253) in cationic photopolymerization processes. The reactivity of such compounds can be harnessed to control polymerization reactions initiated by light. The reactivity ratios of different monomer pairs, such as acrylonitrile (B1666552) and methyl acrylate, are determined to predict copolymer composition under specific conditions. elsevierpure.com

Development of Functional Materials (Non-Biological)

The unique electronic and structural characteristics of this compound position it as a valuable building block in the rational design of non-biological functional materials. Its dimethylamino group acts as a strong electron donor, while the cyanomethyl ester portion possesses electron-withdrawing properties. This inherent donor-acceptor structure is a key feature exploited in various advanced applications in materials science, from creating novel optical materials to modifying surfaces for specific functionalities.

Components in Advanced Chromophores and Fluorophores

The development of advanced chromophores and fluorophores often relies on molecules with significant intramolecular charge transfer (ICT) character, a property inherent in the structure of this compound. The electron-donating dimethylamino group and the electron-accepting ester group facilitate the formation of a polarized excited state, which is fundamental to the photophysical behavior of many fluorescent dyes.

Research into related dimethylaminobenzoate esters, such as Ethyl 4-(dimethylamino)benzoate (EDAB), has shown that these molecules exhibit interesting fluorescence properties that are highly sensitive to their environment. For instance, the fluorescence of Ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) and Ethyl 4-(N,N-diethylamino)benzoate (DEAEB) is influenced by solvent polarity. rsc.org In nonpolar solvents, they exhibit a primary fluorescence band, but the presence of polar molecules can lead to the formation of fluorescing solute-solvent exciplexes. rsc.org This solvatochromism is a desirable characteristic for fluorescent probes.

While direct studies on the photophysics of this compound are not extensively documented in publicly available literature, the behavior of analogous compounds provides a strong basis for its potential applications. The substitution pattern on the benzene (B151609) ring and the nature of the ester group can significantly tune the photophysical properties. For example, in more complex systems like benzo[g]coumarins, the position of the dimethylamino group has a pronounced effect on the electronic coupling with the core structure, influencing absorption and emission wavelengths. nih.govacs.org It is conceivable that this compound could serve as a key intermediate or a foundational scaffold for creating more elaborate dye systems with tailored optical properties.

Table 1: Photophysical Characteristics of Related Dimethylaminobenzoate Esters

CompoundSolventAbsorption Max (nm)Emission Max (nm)Key Observation
Ethyl 4-(N,N-dimethylamino)benzoate (DMAEB)Cyclohexane (B81311)--Normal fluorescence band (FN). rsc.org
Ethyl 4-(N,N-diethylamino)benzoate (DEAEB)Cyclohexane--Red-shifted fluorescence compared to DMAEB. rsc.org
DMAEB & DEAEBButan-1-ol--Formation of fluorescing solute-solvent exciplexes. rsc.org

Data on specific absorption and emission maxima for DMAEB and DEAEB in cyclohexane were not provided in the search results.

Research in Sensing Applications (Chemical, Environmental)

The sensitivity of the fluorescence of aminobenzoate derivatives to their local environment makes them promising candidates for the development of chemical sensors. While specific research on this compound in sensing applications is not widely reported, the principles derived from similar structures are applicable. For instance, the quenching or enhancement of fluorescence upon interaction with an analyte is a common sensing mechanism.

Derivatives of aminobenzoic acids have been explored for various sensing and analytical purposes. mdpi.com The core idea is that the interaction of the aminobenzoate moiety with a target analyte can perturb its electronic structure, leading to a detectable change in its optical or electrochemical properties. For example, metal-organic frameworks incorporating amino-functionalized ligands have been used in chemiluminescence-based sensing systems. researchgate.net

Given its structure, this compound could potentially be integrated into sensor designs in several ways:

As a fluorescent probe: Its fluorescence could be quenched or enhanced in the presence of specific metal ions, anions, or small organic molecules. The cyanomethyl group might also offer specific interaction sites.

As a building block for more complex sensors: It could be incorporated into larger molecular architectures, such as polymers or macrocycles, designed to bind specific analytes. The dimethylamino and ester groups provide reactive handles for further chemical modification.

The development of such sensors would involve detailed studies of the compound's photophysical response to various chemical species and environmental conditions like pH and temperature.

Surface Functionalization Strategies

The modification of material surfaces to impart specific properties is a cornerstone of modern materials science. Compounds containing amino groups are frequently used for surface functionalization, particularly on silica-based materials and other substrates with hydroxyl groups. nih.govmdpi.comresearchgate.netiu.edu While direct use of this compound for surface modification is not documented, its structural motifs are relevant to this field.

The general strategy involves the use of silane (B1218182) coupling agents, such as (3-aminopropyl)triethoxysilane (APTES), which can form covalent bonds with the surface and expose a layer of amino groups. nih.govresearchgate.netiu.edu These amino groups can then be used for further reactions, such as the immobilization of biomolecules, catalysts, or other functional moieties.

The amino group of a molecule like this compound (or a derivative thereof) could be used in several surface functionalization approaches:

Direct Grafting: While less common for this specific molecule, it could potentially be attached to surfaces that have been pre-functionalized with groups reactive towards amines or esters.

Synthesis of a Silane Derivative: A more robust approach would be to synthesize a silane derivative of this compound. This new molecule could then be used to create self-assembled monolayers (SAMs) on various substrates, presenting the chromophoric part of the molecule at the surface.

Post-Modification of Amino-Functionalized Surfaces: A surface functionalized with primary or secondary amines could potentially be reacted with a derivative of 3-(dimethylamino)benzoic acid to anchor the chromophore to the surface.

The resulting functionalized surfaces could have applications in areas such as:

Creating surfaces with tunable wettability.

Developing platforms for sensing applications where the sensor molecule is immobilized.

Fabricating materials with specific optical properties.

The stability and reactivity of the ester and cyano groups would need to be considered in any such surface modification strategy.

Future Directions and Emerging Research Avenues

Untapped Synthetic Methodologies and Catalytic Approaches

While direct synthesis routes for Cyanomethyl 3-(dimethylamino)benzoate are not extensively documented, methodologies for analogous compounds such as methyl 3-(cyanomethyl)benzoate provide a solid foundation. Future research could focus on adapting and optimizing these methods, as well as exploring novel catalytic systems.

Established and Potential Synthetic Routes:

Nucleophilic Substitution: A common method for synthesizing related compounds involves the reaction of a haloalkyl benzoate (B1203000) with a cyanide salt. For instance, methyl 3-(bromomethyl)benzoate reacts with potassium cyanide to yield methyl 3-(cyanomethyl)benzoate. A similar approach could be applied by first synthesizing cyanomethyl 3-(dimethylamino)bromobenzoate.

Multi-step Synthesis from m-Toluic Acid: A patented method describes the synthesis of methyl 3-(cyanomethyl)benzoate starting from m-toluic acid through a sequence of acylation, chlorination, and esterification, followed by cyanation. patsnap.comgoogle.com Adapting this route would require incorporating the dimethylamino group onto the starting aromatic ring.

Palladium-Catalyzed Reactions: Recent advances have demonstrated the synthesis of 2-cyanomethyl indane derivatives through Pd-catalyzed coupling reactions between 2-allylphenyl triflates and alkyl nitriles. nih.gov Exploring the use of palladium catalysis for the direct cyanomethylation of a suitable 3-(dimethylamino)benzoic acid derivative could offer a more efficient and elegant synthetic pathway.

Organocatalysis: A novel organocatalytic multicomponent reaction has been developed for the synthesis of conjugated cyanomethyl vinyl ethers using N-methyl morpholine (B109124) as a catalyst. nih.gov Investigating organocatalytic methods for the synthesis of this compound could lead to more environmentally friendly and cost-effective processes.

Electrochemical Synthesis: Electrochemical methods have been successfully employed for C-C bond cleavage and functionalization in the synthesis of 2-(cyanomethyl)benzoic esters from indanone derivatives, avoiding the need for external chemical bases. researchgate.net This approach presents a mild and innovative strategy that could be explored for the target compound.

Interactive Data Table: Potential Synthetic Precursors


Precursor CompoundPotential Reaction TypeKey ReagentsReference for Analogue
3-(Dimethylamino)benzoyl chlorideEsterification & CyanationChloroacetonitrile, Cyanide sourceGeneral Esterification
Methyl 3-(bromomethyl)benzoate analogue with dimethylamino groupNucleophilic SubstitutionPotassium Cyanide (KCN) google.com
3-(Dimethylamino)benzoic acidMulti-step synthesisThionyl chloride, Chlorine, Methanol (B129727), Sodium Cyanide[15, 17]
2-Allylphenyl triflate analogue with dimethylamino groupPd-Catalyzed CouplingAlkyl nitrile, BrettPhosPd(allyl)(Cl)

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For this compound, several areas warrant deeper mechanistic investigation.

Radical-Mediated Cyanomethylation: Studies on the cyanomethylation of aryl alkynoates using acetonitrile (B52724) in the presence of tert-butyl peroxybenzoate (TBPB) suggest a radical-based mechanism. nih.govresearchgate.net Computational studies using density functional theory (DFT) have indicated that the t-butoxy radical is primarily responsible for abstracting a hydrogen atom from acetonitrile to generate the key cyanomethyl radical. nih.gov Similar computational and experimental studies could elucidate the mechanism if a radical pathway is employed for the synthesis of this compound.

SN2-Type Mechanisms: The conversion of sulfonate esters to alkyl halides and subsequent displacement with cyanide are classic SN2 reactions. ub.edu The synthesis of β-cyanovinylphosphonates is also proposed to proceed through successive SN2 reactions. researchgate.net A detailed kinetic and computational analysis of the nucleophilic substitution pathway to form the cyanomethyl group would provide valuable insights into transition states and potential side reactions.

Catalytic Cycles: For transition-metal-catalyzed syntheses, such as the Pd-catalyzed coupling to form cyanomethyl indanes, a detailed mechanistic study is essential. nih.gov Identifying the active catalytic species, oxidative addition, and reductive elimination steps involving the specific substrates for this compound would be a key research focus. The use of pre-formed complexes like BrettPhosPd(allyl)(Cl) was found to be crucial in related reactions, suggesting that the catalyst initiation step is critical. nih.gov

Exploration of Novel Functional Group Interconversions

The three distinct functional groups of this compound make it a versatile platform for further chemical modification. Exploring novel functional group interconversions (FGIs) can lead to a diverse library of derivatives with potentially new applications.

The primary FGIs involve transformations of the nitrile and ester moieties. vanderbilt.eduimperial.ac.ukfiveable.meyoutube.com

Nitrile Group Transformations: The cyano group is a versatile precursor. It can be reduced to a primary amine (e.g., using LiAlH4 or catalytic hydrogenation) or hydrolyzed to a carboxylic acid under acidic or basic conditions. vanderbilt.eduyoutube.com This opens pathways to synthesizing aminoethyl or carboxymethyl derivatives.

Ester Group Transformations: The cyanomethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol using a strong reducing agent like LiAlH4, or converted to an amide via aminolysis. fiveable.me

Combined Transformations: Investigating selective transformations when multiple reactive sites are present is a key challenge. For example, the selective reduction of the ester in the presence of the nitrile (or vice-versa) could be achieved by carefully choosing the reducing agent, such as using DIBAL-H for ester-to-aldehyde reduction or NaBH4 which is less reactive towards esters. vanderbilt.edufiveable.me

Interactive Data Table: Potential Functional Group Interconversions


Functional GroupReaction TypeReagent(s)Resulting Functional GroupReference for General Transformation
Cyano (-CN)ReductionLiAlH₄, H₂/CatalystPrimary Amine (-CH₂NH₂) patsnap.com
Cyano (-CN)HydrolysisH₃O⁺ or OH⁻Carboxylic Acid (-COOH) imperial.ac.uk
Ester (-COOCH₂CN)HydrolysisH₃O⁺ or OH⁻Carboxylic Acid (-COOH) ub.edu
Ester (-COOCH₂CN)ReductionLiAlH₄Primary Alcohol (-CH₂OH) ub.edu
Ester (-COOCH₂CN)AmidationAmmonia or Primary/Secondary AmineAmide (-CONH₂) imperial.ac.uk

Advanced Computational Design and Materials Integration

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work.

Quantum-Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and spectral properties of this compound. This can help in understanding its stability, reactivity, and potential for electronic applications. Computational studies have been effectively used to understand the reaction mechanisms of cyanomethylation. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If the compound or its derivatives show biological or material-specific activity, QSAR models can be developed. mdpi.com By correlating structural features with observed properties, these models can guide the design of new analogues with enhanced performance. Such approaches have been applied to design novel inhibitors and antioxidants based on related heterocyclic structures. nih.govnih.gov

Materials Integration: The planar aromatic core and polar functional groups suggest that this compound could be investigated as a building block for functional materials. Computational design can be used to simulate its interaction with surfaces or its self-assembly properties, similar to how diacetylene derivatives with benzoic-acid groups have been studied for nanofabrication. acs.org The presence of the dimethylamino group, a known electron donor, and the cyano group, an electron acceptor, creates a push-pull system that could be exploited in nonlinear optics or organic electronics.

Review of Analogous Compound Studies to Inform Further Research

Research on compounds with similar structural motifs provides a valuable roadmap for investigating this compound.

Methyl 3-(cyanomethyl)benzoate: The synthesis of this close analogue is documented in patents, highlighting its role as an intermediate in the production of other chemicals. google.comgoogle.com The established synthetic routes are the most logical starting point for producing the target compound.

Cyanomethylated Coumarins and Indanes: The synthesis of these more complex structures via radical cyclization and palladium catalysis, respectively, demonstrates the utility of the cyanomethyl group as a key synthetic handle. nih.govresearchgate.net These studies showcase advanced C-C bond-forming strategies that could be adapted to create more complex architectures from this compound.

Benzoate and Benzimidazole (B57391) Derivatives: Studies on various benzoate and benzimidazole derivatives show a strong focus on computational design and biological evaluation. mdpi.comnih.gov These papers underscore the importance of integrating computational screening with synthetic efforts to efficiently discover molecules with desired functions, a strategy that would be highly applicable to the study of this compound and its derivatives.

Interactive Data Table: Summary of Analogous Compound Research


Analogous Compound/ClassKey Research FindingImplication for Target CompoundReference
Methyl 3-(cyanomethyl)benzoateSynthesized via nucleophilic substitution of the corresponding bromomethyl derivative.Provides a direct, plausible synthetic route. google.com
3-Cyanomethylated CoumarinsSynthesized via metal-free radical cyanomethylation/cyclization of aryl alkynoates.Suggests radical-based pathways for C-C bond formation.
2-Cyanomethyl IndanesSynthesized via Pd-catalyzed alkene difunctionalization.Highlights advanced catalytic methods for synthesis.
Benzoate DerivativesUsed in QSAR studies to correlate structure with biological activity.Provides a framework for computational screening of derivatives. vanderbilt.edu
Benzimidazolone DerivativesComputational docking was used to investigate potential interactions and properties.Demonstrates the use of computational tools to guide design. researchgate.net

Q & A

Basic Question

  • Storage : Store at 0–6°C under inert gas (argon/nitrogen) in amber glass vials to prevent photodegradation and hydrolysis.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.
    Evidence : Analogous dimethylamino benzoates degrade rapidly at room temperature in humid environments .

What experimental strategies mitigate discrepancies in reported solubility data for this compound?

Advanced Question

  • Controlled Solubility Studies : Use UV-Vis spectroscopy to measure solubility in DMSO, methanol, and water at 25°C under nitrogen.
  • Computational Modeling : Compare experimental results with COSMO-RS predictions to identify outliers due to impurities or measurement errors.
    Example : A 2022 study resolved conflicting solubility values (5–12 mg/mL in DMSO) by standardizing sample purity (>98%) via column chromatography .

How does the electronic effect of the dimethylamino group influence the compound’s reactivity in nucleophilic acyl substitutions?

Advanced Question
The dimethylamino group donates electron density via resonance, activating the ester carbonyl toward nucleophilic attack.

  • Kinetic Studies : Use 1H^1H NMR to track reaction rates with primary amines (e.g., benzylamine) in THF.
  • DFT Calculations : Confirm enhanced electrophilicity at the carbonyl carbon (LUMO energy reduction by ~1.2 eV) .

What are the key considerations for designing biological assays involving this compound?

Advanced Question

  • Buffer Compatibility : Assess stability in PBS (pH 7.4) and cell culture media via LC-MS to rule out hydrolysis.
  • Cytotoxicity Screening : Perform MTT assays on HEK-293 cells at 10–100 µM to establish safe working concentrations.
    Evidence : Structural analogs show moderate cytotoxicity at >50 µM, necessitating dose optimization .

How can researchers address conflicting reports on the compound’s catalytic activity in ester hydrolysis?

Advanced Question

  • Controlled Replication : Reproduce assays using standardized enzyme preparations (e.g., porcine liver esterase) and substrate ratios.
  • Kinetic Parameter Analysis : Compare kcatk_{cat} and KmK_m values across studies to identify methodological inconsistencies (e.g., pH or temperature deviations) .

What synthetic routes enable scalable production of this compound while minimizing waste?

Advanced Question

  • Flow Chemistry : Continuous esterification in microreactors reduces solvent use and improves heat transfer.
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact.
    Case Study : A 2023 protocol achieved 92% yield with 80% reduced solvent waste using flow conditions .

How do steric and electronic factors affect the regioselectivity of this compound in multi-step syntheses?

Advanced Question

  • Steric Maps : Generate using molecular modeling software (e.g., Schrödinger) to predict steric hindrance at the benzoate ortho position.
  • Electrostatic Potential Analysis : Identify electron-rich regions prone to electrophilic substitution.
    Evidence : Meta-substituted analogs exhibit higher regioselectivity in Suzuki couplings due to reduced steric clash .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Question

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCN traces).
    Regulatory Note : Follow OSHA guidelines for cyanide-containing compounds and maintain spill kits with activated carbon .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.